

# Structural Elucidation and Analytical Profiling: (2-Chloro-4-nitrophenoxy)acetyl chloride

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## Compound of Interest

Compound Name: (2-Chloro-4-nitrophenoxy)acetyl  
chloride

CAS No.: 110630-89-2

Cat. No.: B1393894

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## Executive Summary & Compound Significance

**(2-Chloro-4-nitrophenoxy)acetyl chloride** is a high-reactivity electrophilic intermediate primarily utilized in the synthesis of agrochemicals (specifically phenoxy herbicides) and pharmaceutical heterocycles. Its core utility lies in the acid chloride functionality, which serves as a "warhead" for derivatization into amides or esters, and the 2-chloro-4-nitrophenoxy scaffold, which provides specific biological activity through lipophilicity and electron-withdrawing character.

This guide provides a rigorous analysis of its Nuclear Magnetic Resonance (NMR) profile. As this compound is moisture-sensitive, spectral acquisition requires strict adherence to anhydrous protocols. The data presented below synthesizes empirical trends from analogous phenoxyacetic acid derivatives and fundamental substituent chemical shift theory.

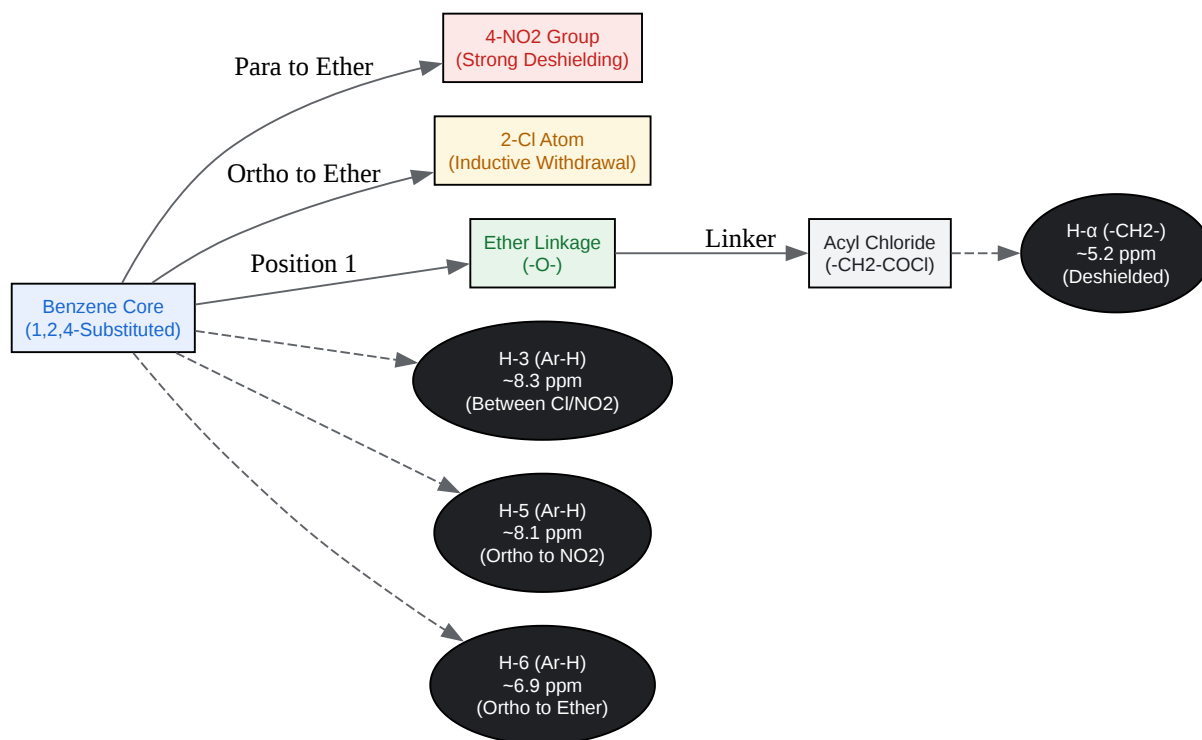
## Structural Logic & Electronic Environment

To interpret the NMR spectrum accurately, one must first deconstruct the electronic environment of the molecule. The structure consists of a trisubstituted benzene ring linked to an acyl chloride tail via an ether oxygen.

## Electronic Effect Breakdown

- Nitro Group (-NO<sub>2</sub> at C4): A strong electron-withdrawing group (EWG) via both induction (-I) and resonance (-M). This significantly deshields the ortho (H-3, H-5) protons, pushing them downfield.
- Chlorine Atom (-Cl at C2): An EWG via induction (-I) but a weak donor via resonance (+M). Its inductive effect dominates, deshielding the adjacent H-3.
- Ether Oxygen (-O- at C1): A strong electron donor via resonance (+M). This shields the ortho protons (H-6) and para positions (blocked by NO<sub>2</sub>), but the deshielding effect of the acyl chloride tail dampens this shielding slightly compared to the parent phenol.
- Acyl Chloride (-COCl): Highly electronegative. It deshields the adjacent methylene (-CH<sub>2</sub>-) protons significantly more than a carboxylic acid or ester would.

## DOT Diagram: Structural Connectivity & Proton Assignment



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Figure 1: Structural connectivity and predicted proton environments based on electronic substituent effects.

## **<sup>1</sup>H NMR Spectrum Analysis (Proton)**

Solvent: CDCl<sub>3</sub> (Deuteriochloroform) is the standard. Reference: TMS (0.00 ppm).

### **Predicted Spectral Data Table**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Coupling Constant ( )	Assignment	Structural Logic
8.32 - 8.36	Doublet (d)	1H	Hz	Ar-H3	Most deshielded. Located between two EWGs (Cl and NO <sub>2</sub> ). <sup>[1]</sup> Only shows meta coupling to H5.
8.12 - 8.18	Doublet of Doublets (dd)	1H	Hz Hz	Ar-H5	Ortho to NO <sub>2</sub> (deshielding). Shows large ortho coupling to H6 and small meta coupling to H3.
6.90 - 6.98	Doublet (d)	1H	Hz	Ar-H6	Most shielded. Ortho to the electron-donating Oxygen. Deshielding from NO <sub>2</sub> (meta) is weaker than O-donation.
5.15 - 5.25	Singlet (s)	2H	-	-O-CH <sub>2</sub> -CO	The methylene

group.  
Significantly  
downfield  
compared to  
the acid (~4.8  
ppm) due to  
the highly  
electronegati  
ve -COCl  
group.

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## Detailed Interpretation

- The Aromatic Region (6.9 – 8.4 ppm):
  - The substitution pattern (1-alkoxy, 2-chloro, 4-nitro) creates an AMX or ABX spin system.
  - H-3 is the "lonely" proton between Cl and NO<sub>2</sub>. It appears furthest downfield as a fine doublet (meta-coupling only).
  - H-6 is the doublet furthest upfield. The oxygen atom donates electron density into the ring at the ortho/para positions, shielding H-6 significantly despite the nitro group's presence.
  - H-5 is the bridge. It couples to both H-6 (strong ortho coupling, ~9Hz) and H-3 (weak meta coupling, ~2.5Hz), resulting in a clear doublet of doublets.
- The Aliphatic Region (5.0 – 5.3 ppm):
  - This singlet is the diagnostic peak for the acid chloride.
  - Critical Diagnostic: If this peak appears upfield at 4.7–4.8 ppm, your sample has hydrolyzed back to the carboxylic acid ((2-chloro-4-nitrophenoxy)acetic acid). The shift from 4.8 (acid) to 5.2 (chloride) is a key indicator of reaction completion.

## <sup>13</sup>C NMR Spectrum Analysis (Carbon)

Solvent: CDCl<sub>3</sub>.

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment	Notes
168.0 - 170.0	Quaternary (C=O)	-COCl	Carbonyl carbon. Acid chlorides typically resonate ~170 ppm.
158.5	Quaternary (C-O)	Ar-C1	Attached to Oxygen; highly deshielded.
142.0	Quaternary (C-N)	Ar-C4	Attached to Nitro group.
126.5	Methine (CH)	Ar-C3	Between Cl and NO <sub>2</sub> .
124.0	Methine (CH)	Ar-C5	Ortho to NO <sub>2</sub> .
123.5	Quaternary (C-Cl)	Ar-C2	Attached to Chlorine.
113.0	Methine (CH)	Ar-C6	Ortho to Oxygen (shielded).
73.5	Methylene (CH <sub>2</sub> )	-O-CH <sub>2</sub> -	Alpha to both Oxygen and Carbonyl.

## Experimental Protocol: Sample Preparation & Handling

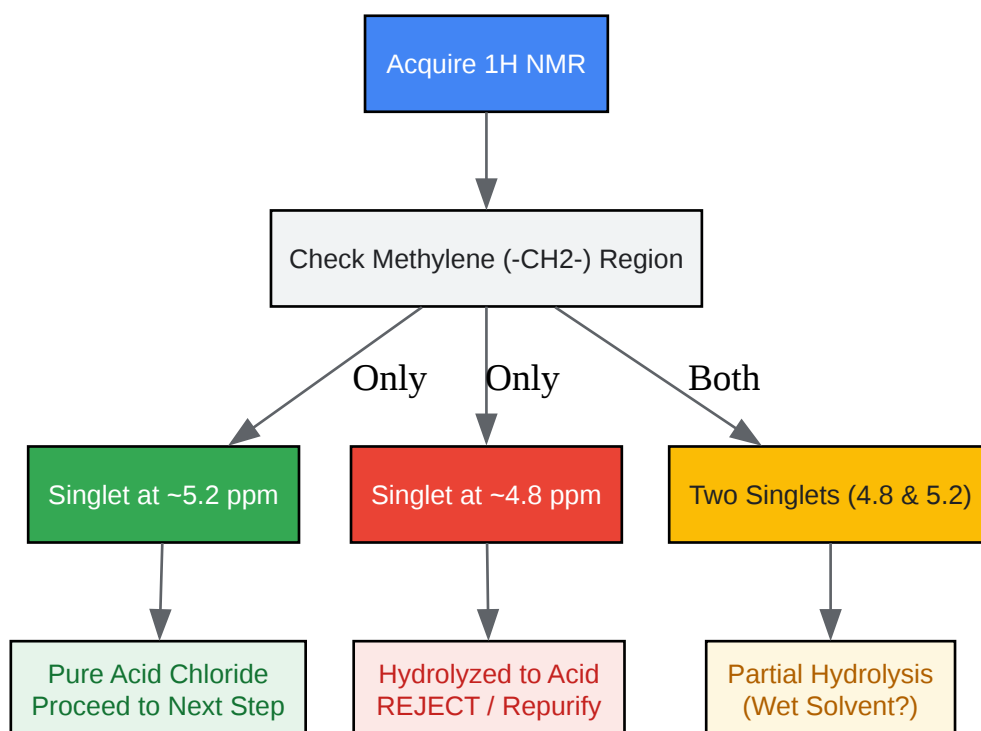
Context: Acid chlorides are moisture-sensitive. A "wet" NMR tube will result in in-situ hydrolysis, producing HCl gas and the parent carboxylic acid, leading to confusing spectra (broad peaks, shifting baselines).

### Workflow: Anhydrous NMR Preparation

- Glassware: Oven-dry the NMR tube and cap for at least 1 hour at 110°C.
- Solvent: Use CDCl<sub>3</sub> (Silver foil/Ampoule) stored over 4Å molecular sieves. Do not use old chloroform sitting on a bench, as it likely contains water and phosgene/HCl traces.
- Sample Mass: Weigh ~10-15 mg of the solid acid chloride.

- Dissolution: Dissolve in 0.6 mL  $\text{CDCl}_3$  in a dry vial before transferring to the tube.
  - Why? If the sample contains insoluble impurities (like polymerized material), you can filter it before putting it in the expensive tube.
- Acquisition: Run the spectrum immediately.

## DOT Diagram: Quality Control Decision Tree



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Figure 2: Rapid diagnostic workflow for assessing acid chloride purity via  $^1\text{H}$  NMR.

## Synthesis Context & Impurity Profiling

Understanding the synthesis helps identify non-obvious peaks. Route: (2-Chloro-4-nitrophenoxy)acetic acid + Thionyl Chloride (

)

Product +

+

.

Common Impurities:

- Parent Acid: As noted, appears at ~4.8 ppm (-CH<sub>2</sub>-) and broad exchangeable peak >10 ppm (-COOH).
- Thionyl Chloride: If not evaporated fully,  
  
is invisible in <sup>1</sup>H NMR but may affect the lock signal or cause broadening due to acidity.
- Toluene/Benzene: Often used as co-solvents. Look for singlets at 2.36 ppm (Toluene -CH<sub>3</sub>) or 7.36 ppm (Benzene).

## References

- ChemicalBook. (2024). 2-Chloro-4-nitrophenol NMR Spectrum Data. [Link](#)
- National Institute of Standards and Technology (NIST). (2023). Chloroacetyl chloride Mass and NMR Data. [Link](#)
- PubChem. (2024). (2-Chloro-4-nitrophenoxy)acetic acid Compound Summary. [Link](#)
- LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in <sup>1</sup>H NMR Spectroscopy. [Link](#)

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## Sources

- 1. 2-(2-chloro-4-nitrophenoxy)acetic acid | 5037-04-7 [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
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